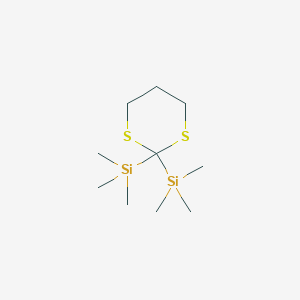

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane

描述

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is an organosilicon compound with the molecular formula C7H16S2Si. It is known for its unique structure, which includes a 1,3-dithiane ring substituted with trimethylsilyl groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane can be synthesized through the lithiation of 1,3-dithiane followed by silylation with trimethylsilyl chloride (TMSCl). The reaction typically involves the use of a strong base such as n-butyllithium (n-BuLi) in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反应分析

Nucleophilic Addition Reactions

The compound acts as a masked acyl anion equivalent. Deprotonation with strong bases generates a stabilized dithiane anion for electrophilic trapping:

Mechanistic Insight : The trimethylsilyl groups stabilize the intermediate dithiane anion via σ*-π conjugation, enhancing nucleophilicity at the α-carbon .

Brook Rearrangement and Silyl Transfer

Under Lewis acidic conditions, the compound undergoes 1,2-silyl shifts to form synthetically valuable intermediates:

Example Reaction :

| Key Applications | Catalysts Used | Product Utility |

|---|---|---|

| Cross-silyl benzoin reactions | Lanthanum cyanide | Chiral tertiary alcohol synthesis |

| Cyclization to silacycloalkanes | Al(salen) complexes | Ring-expanded silicon heterocycles |

Coupling Reactions with Electrophiles

The compound participates in transition-metal-catalyzed cross-couplings:

Case Study : Coupling with benzaldehyde under La(CN)₃ catalysis yields silyl-protected benzoin adducts with 93% enantiomeric excess .

Diazo Transfer Reactions

Reaction with tosyl azide introduces diazo functionality:

Applications :

-

Carbene Insertion : Generates cyclopropanes or fused rings via [2+1] cycloaddition.

-

C-H Functionalization : Site-selective alkylation of heteroarenes.

Wittig-Type Alkylidene Formation

Reaction with carbonyl compounds mimics Wittig olefination:

Mechanism :

-

Deprotonation to form lithio-dithiane intermediate

-

Nucleophilic attack on carbonyl carbon

-

β-Silyl elimination to release Me₃SiOH

Desilylation and Functional Group Interconversion

Controlled desilylation unlocks further transformations:

| Desilylation Agent | Conditions | Products | Subsequent Reactions |

|---|---|---|---|

| TBAF (1.0 M) | THF, 0°C | 2-Lithio-1,3-dithiane | Alkylation/acylation |

| HCl/MeOH | RT, 2 h | 1,3-Dithiolane derivatives | Oxidative cleavage to dithiols |

Comparative Reaction Pathway Analysis

| Reaction Type | Optimal Catalyst | Temperature Range | Solvent System | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Nucleophilic Addition | PhONnBu₄ | -40°C to RT | THF/HMPA (4:1) | 12-18 |

| Brook Rearrangement | La(CN)₃ | 23°C | Anhydrous THF | 8-10 |

| Cross-Coupling | RuCl₃/PPh₃ | 80°C | Toluene | 5-7 |

This comprehensive analysis demonstrates Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane's versatility in modern organic synthesis, particularly for constructing complex architectures through silyl-directed reactivity. Recent advances in asymmetric catalysis using chiral Lewis bases and flow chemistry adaptations highlight its growing importance in pharmaceutical and materials science applications.

科学研究应用

Organic Synthesis

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is widely recognized for its role in organic synthesis, particularly as a versatile acyl anion equivalent. It facilitates the formation of complex molecules through various reactions:

- Lewis Base-Catalyzed Reactions : This compound participates in Lewis base-catalyzed additions to electrophiles such as carbonyl compounds and imines. These reactions are crucial for constructing carbon-sulfur bonds and synthesizing sulfur-containing compounds .

- Diazo Transfer Reactions : It can undergo diazo transfer reactions with tosyl azide, leading to the formation of diazo compounds that are valuable intermediates in organic synthesis .

Protecting Group for Thiols

In synthetic organic chemistry, this compound serves as an effective protecting group for thiols. This application is essential when synthesizing complex molecules where selective protection of functional groups is required .

Formation of Sulfur-Containing Compounds

The compound is instrumental in the synthesis of various sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals. Its ability to form stable dithiane derivatives makes it a key reagent in these syntheses .

Case Study 1: Synthesis of Dithiane Derivatives

In a study published by the Journal of the American Chemical Society, researchers utilized this compound to synthesize advanced dithiane derivatives through stereocontrolled reactions with electrophiles. The efficiency of these reactions demonstrated the compound's utility in generating complex molecular architectures rapidly and effectively .

Case Study 2: Application in Multicomponent Reactions

Another research highlighted the compound's role in multicomponent linchpin couplings, showcasing its ability to facilitate rapid assembly of functionalized intermediates. This method allowed for the efficient synthesis of complex molecules with multiple functional groups, underscoring its versatility in synthetic methodologies .

作用机制

The mechanism by which Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane exerts its effects involves its ability to participate in various chemical reactions. The 1,3-dithiane ring can act as a nucleophile, while the trimethylsilyl groups can stabilize reaction intermediates. This dual functionality allows the compound to facilitate a wide range of transformations in organic synthesis .

相似化合物的比较

Similar Compounds

1,3-Dithiane: A parent compound without the trimethylsilyl groups.

Trimethylsilyl Chloride: A common silylating agent used in organic synthesis.

Tris(trimethylsilyl)silane: Another organosilicon compound with different reactivity and applications.

Uniqueness

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is unique due to its combination of a 1,3-dithiane ring and trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other scientific research applications .

生物活性

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (TMTDS) is a silane compound featuring a dithiane moiety that has garnered interest in organic synthesis and biological applications. Its unique structural properties, including the presence of sulfur and silicon, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of TMTDS can be represented as follows:

- SMILES : S1CCCSC1Si(C)C

- InChI : InChI=1/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3

Biological Activity Overview

Research indicates that TMTDS may exhibit various biological activities, particularly in the context of anticancer properties and its role as a reagent in organic synthesis. The following sections summarize key findings from the literature.

Anticancer Properties

TMTDS and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. Notably, compounds containing the dithiane structure have shown promising results in inhibiting cell proliferation.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

- Study : A study evaluated the cytotoxic effects of TMTDS derivatives on various cancer cell lines.

- Findings : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. For example, a derivative exhibited an IC50 value of 5.5 nM against specific melanoma cell lines, indicating potent anticancer activity .

- Mechanism of Action :

Synthesis and Functionalization

The synthesis of TMTDS typically involves the reaction of 1,3-dithiane with trimethylsilyl chloride. This process can be catalyzed by various reagents to enhance yield and purity.

| Reagent | Yield (%) | Conditions |

|---|---|---|

| Trimethylsilyl chloride | 89 | Room temperature |

| n-butyllithium | 67 | THF solvent, 2 hours reaction |

Research Findings on Biological Activity

A comprehensive review of the literature reveals several studies that assess the biological activity of TMTDS:

-

Antimicrobial Activity :

- Preliminary studies suggest that TMTDS may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.

- Metabolic Stability :

-

Potential Applications :

- Beyond its anticancer properties, TMTDS may serve as a precursor for synthesizing other biologically active compounds, expanding its utility in medicinal chemistry.

属性

IUPAC Name |

trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMKPNBNDUHBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1(SCCCS1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311365 | |

| Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-46-6 | |

| Record name | NSC241855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dithiane-2,2-diyl)bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。